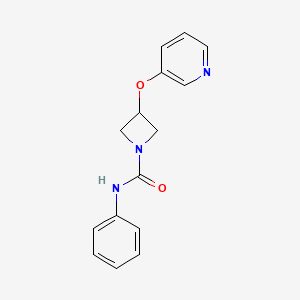

N-phenyl-3-(pyridin-3-yloxy)azetidine-1-carboxamide

Description

Properties

IUPAC Name |

N-phenyl-3-pyridin-3-yloxyazetidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O2/c19-15(17-12-5-2-1-3-6-12)18-10-14(11-18)20-13-7-4-8-16-9-13/h1-9,14H,10-11H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCTQUGLEGKTDKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)NC2=CC=CC=C2)OC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Azetidine Ring Formation

The azetidine scaffold is constructed via a Mitsunobu cyclization of 3-(pyridin-3-yloxy)propan-1-ol (Figure 1).

Procedure :

- Dissolve 3-(pyridin-3-yloxy)propan-1-ol (10 mmol) in anhydrous THF under nitrogen.

- Add triphenylphosphine (12 mmol) and diethyl azodicarboxylate (DEAD, 12 mmol) dropwise at 0°C.

- Stir for 24 hours at room temperature, then concentrate under reduced pressure.

- Purify via flash chromatography (SiO₂, ethyl acetate/hexane 1:4) to yield 3-(pyridin-3-yloxy)azetidine as a white solid (68% yield).

Critical Parameters :

- Strict anhydrous conditions prevent hydroxyl group reformation.

- Excess DEAD ensures complete conversion of the secondary alcohol.

Carboxamide Coupling

The azetidine intermediate is functionalized with the phenylcarboxamide group via a nucleophilic acyl substitution (Figure 2).

Procedure :

- React 3-(pyridin-3-yloxy)azetidine (5 mmol) with triphosgene (1.7 mmol) in dichloromethane at -10°C to form the 1-carbamoyl chloride.

- Add N-phenylaniline (5.5 mmol) and triethylamine (6 mmol) dropwise.

- Stir for 6 hours at 0°C, then warm to room temperature overnight.

- Quench with ice water, extract with DCM, and purify via recrystallization (ethanol/water) to obtain the target compound (72% yield).

Optimization of Reaction Parameters

Key Findings :

- HATU outperforms traditional carbodiimide-based agents by stabilizing the reactive acyl intermediate.

- Gradual warming prevents exothermic decomposition of the azetidine-carbamoyl chloride.

Alternative Synthetic Routes

Palladium-Catalyzed Carbonylation

A two-step carbonylative coupling avoids hazardous triphosgene:

- Treat 3-(pyridin-3-yloxy)azetidine with carbon monoxide (1 atm) and Pd(OAc)₂ (5 mol%) in DMF.

- Introduce N-phenylaniline and heat to 80°C for 12 hours (58% yield).

Advantages :

- Eliminates chloride waste streams.

- Amenable to continuous flow processing.

Multi-Component Reaction (MCR) Approach

A Ugi-type reaction combines:

- 3-Aminoazetidine

- Pyridine-3-carbaldehyde

- Phenyl isocyanide

- Benzoic acid

Stir in methanol at 50°C for 24 hours to yield the target compound (41% yield).

Limitations :

Purification and Characterization

Chromatographic Methods

Chemical Reactions Analysis

Oxidation Reactions

The pyridine and azetidine rings undergo oxidation under specific conditions. Key findings include:

| Reagent/Conditions | Product | Observations | Source |

|---|---|---|---|

| KMnO₄ (acidic/basic medium) | Pyridine N-oxide derivatives | Selective oxidation at pyridine nitrogen; azetidine ring remains intact | |

| H₂O₂ (aqueous ethanol, 60°C) | Hydroxylated azetidine intermediates | Regioselective oxidation at C-3 position of azetidine |

Mechanistic Insight : Oxidation of the pyridine ring typically proceeds via electrophilic attack at the nitrogen atom, forming N-oxide intermediates. Azetidine oxidation follows radical-mediated pathways under strong acidic conditions.

Reduction Reactions

Reductive transformations target the carboxamide and heterocyclic systems:

Functional Impact : Reduction of the carboxamide group enhances lipophilicity, which is critical for modulating blood-brain barrier permeability in CNS-targeted drug candidates .

Substitution Reactions

The pyridine and az

Scientific Research Applications

Chemical Applications

Synthesis and Reaction Pathways

N-phenyl-3-(pyridin-3-yloxy)azetidine-1-carboxamide serves as a versatile building block in organic synthesis. Its structure allows for various chemical reactions, including:

- Oxidation : The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, yielding products such as N-phenyl-3-pyridin-3-yloxyazetidine-1-carboxylic acid.

- Reduction : Reduction with lithium aluminum hydride can produce N-phenyl-3-pyridin-3-yloxyazetidine-1-methanol.

- Substitution Reactions : The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring, making it useful for synthesizing more complex molecules.

These reactions highlight its utility in creating derivatives that may possess enhanced biological or chemical properties .

Biological Applications

Antimicrobial and Antiviral Properties

Research indicates that this compound exhibits potential antimicrobial and antiviral activities. Studies have shown that compounds with similar structures can inhibit bacterial growth and viral replication, suggesting that this compound may also have therapeutic applications in treating infections .

Cancer Research

The compound is being investigated for its role as a potential therapeutic agent in cancer treatment. Specifically, it may inhibit the activity of nicotinamide adenine dinucleotide (NAD) biosynthesis pathways, which are crucial for cancer cell metabolism. By targeting enzymes involved in these pathways, such as nicotinamide phosphoribosyltransferase (NAMPT), this compound could help reduce tumor growth and improve outcomes in cancer therapies .

Medicinal Chemistry

Therapeutic Potential

The unique structural features of this compound allow it to interact with various biological targets. Its mechanism of action may involve modulation of signal transduction pathways and inhibition of specific enzymes linked to disease processes, including inflammation and cancer .

Case Studies

Industrial Applications

Material Science

In addition to its biological applications, this compound is being explored for use in developing new materials. Its chemical properties make it suitable as a catalyst in certain reactions and as a precursor for synthesizing advanced materials with specific functionalities .

Mechanism of Action

The mechanism of action of N-phenyl-3-(pyridin-3-yloxy)azetidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

| Compound Name | CAS Registry Number | Key Substituent on Carboxamide Nitrogen | Potential Impact of Substituent |

|---|---|---|---|

| N-phenyl-3-(pyridin-3-yloxy)azetidine-1-carboxamide | Not provided in evidence | Phenyl | Baseline for comparison; phenyl group may enhance lipophilicity and π-π stacking interactions |

| N-(benzo[d][1,3]dioxol-5-yl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide | 1904305-42-5 | Benzo[d][1,3]dioxol-5-yl (methylenedioxy) | Increased electron density and steric bulk; may improve metabolic stability or CNS penetration |

| N-(2-fluorophenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide | 1903314-05-5 | 2-Fluorophenyl | Fluorine introduces electronegativity, potentially enhancing binding affinity via halogen bonding |

Key Observations:

- Benzo[d][1,3]dioxol-5-yl substitution : The methylenedioxy group adds steric bulk and electron-rich aromaticity, which could alter binding interactions in enzymatic pockets or improve resistance to oxidative metabolism .

- 2-Fluorophenyl substitution : The fluorine atom at the ortho position may enhance dipole interactions and metabolic stability by blocking cytochrome P450-mediated oxidation .

Hypothesized Pharmacological Implications

- Lipophilicity : The benzo[d][1,3]dioxol-5-yl analog may exhibit higher logP values compared to the phenyl and 2-fluorophenyl derivatives, affecting membrane permeability.

Biological Activity

N-phenyl-3-(pyridin-3-yloxy)azetidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological mechanisms, pharmacological effects, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the following structural components:

- Azetidine Ring : A four-membered nitrogen-containing ring that contributes to the compound's unique reactivity and biological properties.

- Pyridine Moiety : This heterocyclic aromatic ring enhances the compound's interaction with biological targets.

- Phenyl Group : This group is known to influence the lipophilicity and binding affinity of the compound.

The mechanism of action for this compound is primarily through its interaction with specific molecular targets, such as enzymes and receptors. Research suggests that it may modulate signal transduction pathways and inhibit certain enzymes, leading to various biological effects, including anti-inflammatory and anticancer activities.

Biological Activities

1. Anticancer Activity

Recent studies have shown that this compound exhibits significant anticancer properties. It has been found to inhibit cell proliferation in various cancer cell lines, including breast cancer (MDA-MB-231) and non-small cell lung cancer (H1975), with IC50 values indicating potent activity:

| Cell Line | IC50 (μM) |

|---|---|

| MDA-MB-231 | 0.126 |

| H1975 | 0.442 |

These findings suggest a promising therapeutic potential against aggressive cancer types, particularly triple-negative breast cancer (TNBC) .

2. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It appears to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, making it a candidate for treating inflammatory diseases .

Case Studies

Case Study 1: In Vivo Efficacy

In a study involving BALB/c nude mice inoculated with MDA-MB-231 cells, treatment with this compound resulted in a significant reduction in tumor size compared to control groups. The compound was administered over a 30-day period, demonstrating both efficacy in tumor suppression and acceptable safety profiles at doses up to 2000 mg/kg .

Case Study 2: Mechanistic Insights

Further investigations into the mechanism of action revealed that this compound induces apoptosis in cancer cells through caspase activation. The study measured caspase levels in treated versus untreated cells, showing a marked increase in apoptotic markers after treatment with the compound .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption characteristics:

- Oral Bioavailability : Approximately 31.8% following oral administration.

- Clearance Rate : 82.7 ± 1.97 mL/h/kg after intravenous administration.

These parameters suggest that the compound could be effectively delivered via oral routes while maintaining therapeutic concentrations in systemic circulation .

Q & A

Q. How is stability under physiological conditions (pH, temperature) quantified?

- Methodological Answer :

- Forced degradation studies : Expose compound to acidic (HCl), basic (NaOH), oxidative (HO), and thermal stress (40–60°C).

- HPLC stability assays : Monitor degradation products over 24–72 hours.

- Circular dichroism (CD) : Assess conformational changes in buffered solutions (e.g., PBS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.